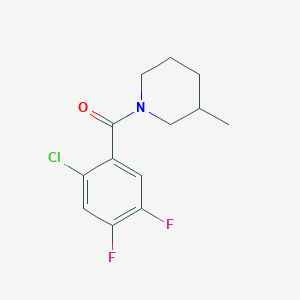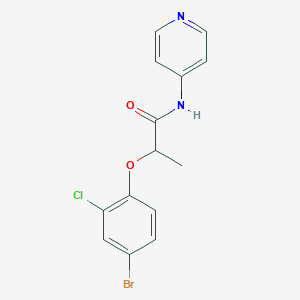![molecular formula C21H23N3O2 B4185019 2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide
Overview
Description
2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a synthetic organic compound that features a biphenyl group linked to an imidazole moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves the following steps:
Formation of the biphenyl-4-yloxy intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenating agent to form biphenyl-4-yloxy halide.
Coupling with imidazole: The biphenyl-4-yloxy halide is then reacted with 3-(1H-imidazol-1-yl)propylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)ethyl]propanamide
- 2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)methyl]propanamide
- 2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)butyl]propanamide
Uniqueness
2-(biphenyl-4-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is unique due to its specific structural features, such as the length of the propyl chain and the positioning of the imidazole ring. These structural attributes can influence its binding affinity, selectivity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-17(21(25)23-12-5-14-24-15-13-22-16-24)26-20-10-8-19(9-11-20)18-6-3-2-4-7-18/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYZRAGZJDBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C=CN=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-METHYL-3-NITROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4184940.png)
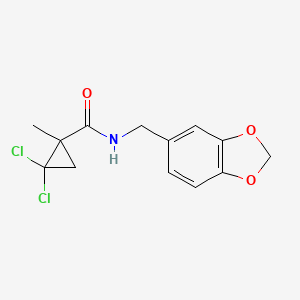
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184959.png)
![N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184966.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-phenylbutanamide](/img/structure/B4184989.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)
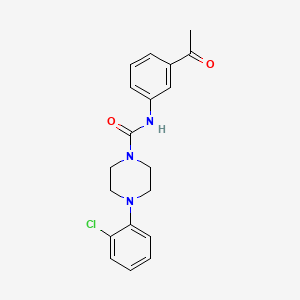
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylthiophene-3-carboxamide](/img/structure/B4185022.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-BROMO-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4185030.png)
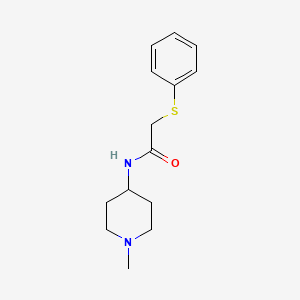
![(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4185037.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4185041.png)
